molecular formula C17H19N B13527493 3-(4-Phenylphenyl)piperidine

3-(4-Phenylphenyl)piperidine

Cat. No.: B13527493
M. Wt: 237.34 g/mol
InChI Key: NZIJGRLRVSGKTA-UHFFFAOYSA-N
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Description

3-(4-Phenylphenyl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of a piperidine ring substituted with a biphenyl group at the third position. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Phenylphenyl)piperidine typically involves the cyclization of appropriate precursors. One common method is the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes in the presence of a rhodium catalyst to form 3-arylpiperidines . Another approach involves the use of palladium and rhodium hydrogenation to achieve the desired piperidine derivative .

Industrial Production Methods: Industrial production of piperidine derivatives often employs metal- and organocatalysis. The use of hydrogenation, cyclization, and cycloaddition reactions are prevalent in large-scale synthesis . These methods are designed to be cost-effective and efficient, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Phenylphenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using hydrogenation techniques.

    Substitution: The biphenyl group allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium or rhodium in the presence of hydrogen gas.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the biphenyl moiety.

Scientific Research Applications

3-(4-Phenylphenyl)piperidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-(4-Phenylphenyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its biphenyl group enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

3-(4-phenylphenyl)piperidine

InChI

InChI=1S/C17H19N/c1-2-5-14(6-3-1)15-8-10-16(11-9-15)17-7-4-12-18-13-17/h1-3,5-6,8-11,17-18H,4,7,12-13H2

InChI Key

NZIJGRLRVSGKTA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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